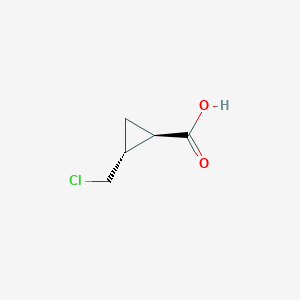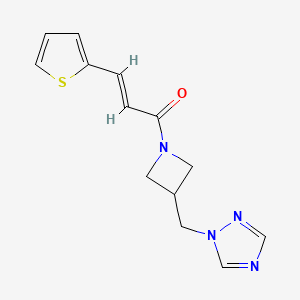![molecular formula C12H22N2O4 B2585183 1-[(4-hidroxi oxan-4-il) metil]-3-[(oxolan-2-il) metil] urea CAS No. 2034481-35-9](/img/structure/B2585183.png)
1-[(4-hidroxi oxan-4-il) metil]-3-[(oxolan-2-il) metil] urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.318. The purity is usually 95%.
BenchChem offers high-quality 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antivirales
Este compuesto ha mostrado potencial en la terapia antiviral. Se ha reportado que los derivados del indol, que comparten similitudes estructurales con nuestro compuesto de interés, exhiben actividad inhibitoria contra la influenza A y otros virus . La presencia del grupo hidroximetilo podría potencialmente modificarse para aumentar la afinidad del compuesto a las proteínas virales, aumentando así su efectividad como agente antiviral.
Aplicaciones antiinflamatorias
El marco estructural del compuesto sugiere que podría ser útil en tratamientos antiinflamatorios. Los derivados del indol son conocidos por poseer propiedades antiinflamatorias , y la modificación de los grupos hidroxi oxan y oxolan podría conducir a nuevos derivados con actividad mejorada en este campo.
Aplicaciones anticancerígenas
Los compuestos con una estructura base de indol similar se han utilizado en el desarrollo de fármacos anticancerígenos . La capacidad del compuesto para unirse con alta afinidad a múltiples receptores podría explotarse para atacar células cancerosas específicas, lo que lo convierte en un candidato valioso para futuras investigaciones en oncología.
Aplicaciones antimicrobianas
Los derivados del indol han demostrado actividad antimicrobiana, lo que sugiere que nuestro compuesto también podría servir como un andamiaje para desarrollar nuevos agentes antimicrobianos . La flexibilidad de los anillos tetrahidrofurano y tetrahidropirano podría permitir modificaciones estructurales para atacar un amplio espectro de patógenos microbianos.
Aplicaciones antidiabéticas
La estructura del compuesto se asemeja a moléculas que han mostrado actividad antidiabética. Al interactuar con vías biológicas relacionadas con la producción de insulina y el metabolismo de la glucosa, los derivados de este compuesto podrían sintetizarse para ayudar en el manejo de la diabetes .
Aplicaciones antimaláricas
Los compuestos basados en indol se han utilizado en el tratamiento de la malaria, y el compuesto en cuestión podría modificarse para mejorar sus propiedades antimaláricas . La investigación sobre su eficacia contra la especie Plasmodium podría contribuir a la lucha contra esta enfermedad mortal.
Aplicaciones neuroprotectoras
Dado el potencial neuroactivo de los derivados del indol, existe la posibilidad de que este compuesto pueda desarrollarse en un agente neuroprotector. Podría investigarse su capacidad para proteger las células neuronales del daño o la degeneración, lo que es particularmente relevante en condiciones como la enfermedad de Alzheimer y Parkinson .
Propiedades
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c15-11(13-8-10-2-1-5-18-10)14-9-12(16)3-6-17-7-4-12/h10,16H,1-9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSYXHETPBDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2585101.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2585103.png)


![2,5-dimethyl-1-[(oxan-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B2585107.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2585110.png)
![2-(2,4-dichlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2585111.png)
![N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE](/img/structure/B2585113.png)
![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2585114.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585118.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2585119.png)
![N-(3-bromophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2585120.png)
